2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-phenylamine
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Overview
Description
2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-phenylamine is a synthetic organic compound that belongs to the class of sulfonyl phenylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-phenylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Halogenation: Introduction of the chloro group.
Fluorination: Introduction of the difluoro-piperidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-phenylamine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-benzene
- 2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-aniline
- 2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-phenol
Uniqueness
2-Chloro-5-(3,3-difluoro-piperidine-1-sulfonyl)-phenylamine is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
IUPAC Name |
2-chloro-5-(3,3-difluoropiperidin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2N2O2S/c12-9-3-2-8(6-10(9)15)19(17,18)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHMLPINEXZKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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